An In-depth Technical Guide to the Physicochemical Properties of Terfenadine-d3
An In-depth Technical Guide to the Physicochemical Properties of Terfenadine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Terfenadine-d3, a deuterated analog of the second-generation antihistamine, Terfenadine. This document is intended for researchers, scientists, and professionals in drug development who are utilizing Terfenadine-d3 as an internal standard in pharmacokinetic studies or in other research applications. The inclusion of deuterium atoms provides a distinct mass signature for mass spectrometry-based detection, without significantly altering the compound's chemical and physical behavior.
Core Physicochemical Properties
The physicochemical properties of Terfenadine-d3 are nearly identical to those of its non-deuterated counterpart, Terfenadine, with the exception of a slightly higher molecular weight due to the presence of three deuterium atoms. The data presented below is a compilation from various sources, with properties of Terfenadine used as a close proxy where specific data for the deuterated form is not available.
Table 1: General Physicochemical Properties of Terfenadine-d3
| Property | Value | Source |
| IUPAC Name | 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol-d3 | |
| CAS Number | 192584-82-0 | [1][2] |
| Molecular Formula | C₃₂H₃₈D₃NO₂ | [1][2] |
| Molecular Weight | 474.69 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 146.5-148.5 °C (may exist in polymorphic forms with different melting points) | [3][4][5] |
| pKa (Strongest Basic) | 9.02 - 9.9 | [6][7] |
| LogP | 7.1 | [3] |
| Storage | -20°C, sealed and protected from moisture | [2] |
Table 2: Solubility of Terfenadine
The solubility of Terfenadine-d3 is expected to be very similar to that of Terfenadine.
| Solvent | Solubility | Temperature |
| Water | 0.001 g/100 mL | 30 °C[5] |
| 0.0963 mg/L | 25 °C[3][6] | |
| Ethanol | 3.780 g/100 mL (37.8 mg/mL) | 30 °C[4][5] |
| ~0.25 mg/mL | ||
| Methanol | 3.750 g/100 mL (37.5 mg/mL) | 30 °C[4][5] |
| Hexane | 0.034 g/100 mL | 30 °C[5] |
| 0.1 M HCl | 0.012 g/100 mL | 30 °C[5] |
| 0.1 M Citric Acid | 0.110 g/100 mL | 30 °C[5] |
| 0.1 M Tartaric Acid | 0.045 g/100 mL | 30 °C[5] |
| DMSO | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~10 mg/mL | |
| Chloroform | 50 mg/mL |
Experimental Protocols
Synthesis and Characterization of Terfenadine-d3
The synthesis of Terfenadine-d3 typically involves the introduction of deuterium atoms into the Terfenadine molecule via catalytic hydrogen-deuterium exchange reactions.[1] This process utilizes deuterated reagents and solvents under controlled conditions to ensure selective incorporation of deuterium.
General Synthetic Approach:
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Starting Material: Terfenadine or a suitable precursor.
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Deuterium Source: A common method involves the use of a deuterated solvent such as D₂O or a deuterated acid/base catalyst.
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Reaction Conditions: The reaction is typically stirred at a moderate temperature for an extended period to allow for the exchange of hydrogen atoms with deuterium atoms at specific positions in the molecule.
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Purification: Following the reaction, the product is purified using standard chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate Terfenadine-d3 from the reaction mixture and any unreacted starting material.
Characterization Methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are used to confirm the incorporation of deuterium atoms at the desired positions within the molecule. The disappearance or reduction of specific proton signals in the ¹H NMR spectrum and the appearance of corresponding deuterium signals in the ²H NMR spectrum provide evidence of successful deuteration.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight of Terfenadine-d3, which should show an increase corresponding to the number of incorporated deuterium atoms (a +3 Da mass shift for Terfenadine-d3).[1] This technique also confirms the isotopic purity of the compound.
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Chromatographic Purity: HPLC or liquid chromatography-mass spectrometry (LC-MS) is used to determine the chemical purity of the final product, which is critical for its use as an internal standard in quantitative analyses.[1]
Visualizations
Synthesis and Characterization Workflow
Caption: General workflow for the synthesis and characterization of Terfenadine-d3.
Mechanism of Action: Histamine H1 Receptor Antagonism
Terfenadine, and by extension Terfenadine-d3, functions as a peripherally-selective histamine H1 receptor antagonist.[1] It competes with histamine for binding to H1 receptors on various cells, thereby preventing the downstream signaling cascade that leads to allergic symptoms.
Caption: Signaling pathway of Terfenadine-d3 as a histamine H1 receptor antagonist.
